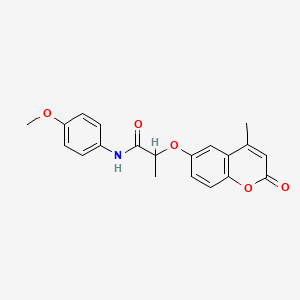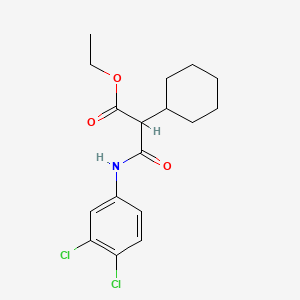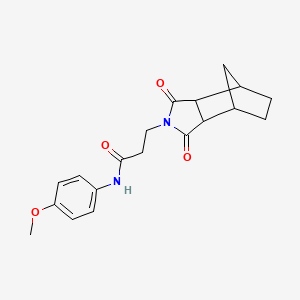
2-(2-Methylsulfanylphenyl)pyridine-4-carboxamide
Übersicht
Beschreibung
2-(2-Methylsulfanylphenyl)pyridine-4-carboxamide is an organic compound that belongs to the class of heterocyclic aromatic compounds It features a pyridine ring substituted with a carboxamide group at the 4-position and a 2-methylsulfanylphenyl group at the 2-position
Wissenschaftliche Forschungsanwendungen
Crystal Structure and Antimicrobial Activities
2-Methylthionicotinate (2-MeSnic) complexes, including those with N-heterocyclic ligands like isonicotinamide, have been synthesized and characterized. Their crystal structures were determined, and their antimicrobial activities against various strains of bacteria and filamentous fungi were investigated. These studies concluded that complexation of nicotinate derivatives enhances their biological activities, suggesting potential applications in antimicrobial therapies (Segl′a et al., 2008).
Therapeutic Potentials and Antagonists of TRPV1
6-Phenylnicotinamide derivatives, closely related to 2-[2-(methylthio)phenyl]isonicotinamide, have been identified as potent TRPV1 antagonists with significant activity in models of inflammatory pain. Optimization of these derivatives led to compounds with excellent profiles for pre-clinical development, suggesting their potential in pain management and anti-inflammatory therapies (Westaway et al., 2008).
Antimicrobial Activity Against Mycobacterium tuberculosis
Derivatives of isoniazid, related to 2-[2-(methylthio)phenyl]isonicotinamide, have shown significant in vitro antimicrobial activity against Mycobacterium tuberculosis strain H37Rv. These derivatives exhibited low cytotoxicity and high therapeutic indices, highlighting their potential in developing new treatments for mycobacterial infections (Boechat et al., 2011).
Gastroprotective Effects
1-Methylnicotinamide, a derivative of nicotinamide and structurally related to 2-[2-(methylthio)phenyl]isonicotinamide, has been demonstrated to exhibit potent gastroprotective effects against acute gastric lesions induced by stress. This suggests its potential therapeutic application in protecting gastric mucosa and treating gastrointestinal disorders (Brzozowski et al., 2008).
Hydrogen-Bonding in Metal Complexes
Isonicotinamide, closely related to 2-[2-(methylthio)phenyl]isonicotinamide, has been used to form assemblies of dimetal building units through a combination of coordinate bonds and hydrogen-bond interactions. This demonstrates the potential of using such compounds in the design and synthesis of polymeric networks with applications in materials science (Bera et al., 2003).
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Methylsulfanylphenyl)pyridine-4-carboxamide typically involves the following steps:
Eigenschaften
IUPAC Name |
2-(2-methylsulfanylphenyl)pyridine-4-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2OS/c1-17-12-5-3-2-4-10(12)11-8-9(13(14)16)6-7-15-11/h2-8H,1H3,(H2,14,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNCYJASFAOABEA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC=C1C2=NC=CC(=C2)C(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-(3-nitrophenyl)-1,1-diphenyl-5-azaspiro[2.4]heptane-4,6-dione](/img/structure/B4007365.png)

![2-{[4-(2-furoyl)-1,4-diazepan-1-yl]methyl}-6-methoxyphenol](/img/structure/B4007372.png)
![[2-(4-Methylphenyl)-2-oxoethyl] 2-[(4-methylphenyl)sulfonylamino]acetate](/img/structure/B4007378.png)
![3-[benzyl(2-furylmethyl)amino]-1-phenyl-2,5-pyrrolidinedione](/img/structure/B4007391.png)
![N'-[(3-methylphenyl)methyl]-N-(oxolan-3-ylmethyl)oxamide](/img/structure/B4007398.png)
![5-{[(4-methoxyphenyl)amino]methylene}-1-(2-naphthyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4007401.png)


![2-(3,4-dimethylphenyl)-2-oxoethyl N-[(4-methylphenyl)sulfonyl]glycinate](/img/structure/B4007423.png)


![2-methyl-6-[3-oxo-1-phenyl-3-(1-piperidinyl)propyl]phenol](/img/structure/B4007429.png)
![N-({5-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]-2-furyl}methyl)-N-(pyridin-3-ylmethyl)cycloheptanamine](/img/structure/B4007430.png)
